N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide is a heterocyclic compound featuring a fused chromeno-thiazole core linked to a phenylsulfonyl butanamide side chain. This structure combines a rigid bicyclic system with a sulfonamide moiety, which is often associated with bioactivity in medicinal chemistry (e.g., enzyme inhibition or receptor modulation) .
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c23-18(11-6-12-28(24,25)14-7-2-1-3-8-14)21-20-22-19-15-9-4-5-10-16(15)26-13-17(19)27-20/h1-5,7-10H,6,11-13H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEQVASEGBNWMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)CCCS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and research findings related to this compound, emphasizing its pharmacological properties and therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C20H18N2O4S
- Molecular Weight : 414.5 g/mol
- CAS Number : 922908-34-7
The compound features a chromene and thiazole moiety, which are known for their diverse biological activities. The sulfonamide group enhances its pharmacological profile.
Acetylcholinesterase Inhibition
Research indicates that compounds with a chromene-thiazole structure exhibit notable acetylcholinesterase (AChE) inhibitory activity. A study demonstrated that derivatives of thiazole and coumarin showed promising AChE inhibition, which is crucial for developing treatments for Alzheimer's disease. The most potent compounds reported had an IC50 value as low as 2.7 µM, highlighting the potential of these structures in neuroprotective applications .
Antimicrobial and Anticancer Properties
The compound has been evaluated for its antimicrobial and anticancer properties. In vitro studies have shown that various derivatives exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation pathways.
Case Studies
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Inhibition of Cholinesterases :
- A series of studies evaluated the inhibitory effects of similar compounds on AChE and butyrylcholinesterase (BChE). The results showed that modifications in the phenyl group significantly affected the inhibitory potency, with some derivatives achieving dual inhibition profiles against both enzymes .
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Cytotoxicity Assays :
- In a comparative study, several thiazole-coumarin hybrids were synthesized and tested against various cancer cell lines. The findings indicated that specific substitutions on the chromene ring could enhance cytotoxicity, suggesting a structure-activity relationship that could guide future drug design efforts .
Research Findings Summary
Future Directions
The ongoing research into this compound suggests its potential as a lead compound for developing new therapeutic agents targeting neurodegenerative diseases and cancer. Further studies focusing on:
- Molecular Docking Studies : To elucidate binding interactions with target enzymes.
- In Vivo Studies : To assess efficacy and safety profiles.
- Synthesis of New Derivatives : To optimize biological activity through structural modifications.
These avenues could significantly advance our understanding and application of this promising compound in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Analogues and Substituent Effects
Core Heterocycle Variations
- Chromeno-thiazole vs. Benzo[d]thiazole: The target compound’s chromeno-thiazole system differs from simpler benzo[d]thiazole cores (e.g., N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide, ).
- Benzo[d][1,3]dioxol Substitution : In N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide ( ), the benzo[d][1,3]dioxol moiety increases electron density, which may alter solubility or metabolic stability compared to the target’s phenylsulfonyl group.
Sulfonyl Group Modifications
Physicochemical and Spectroscopic Properties
Spectral Data Comparison
- IR Spectroscopy : The absence of C=O stretches (~1663–1682 cm⁻¹) in triazole-thiones ( ) contrasts with the target’s amide C=O band (~1680 cm⁻¹). Sulfonyl S=O stretches (~1250–1350 cm⁻¹) are consistent across analogues .
- NMR Spectroscopy: Thiazole protons in analogues resonate at δ 7.2–8.3 ppm ( ), while the chromeno-thiazole core in the target may show downfield shifts due to extended conjugation.
Molecular Weight and Solubility
Data Tables
Table 1. Structural and Spectral Comparison of Selected Analogues
Q & A
Q. What are the key steps in synthesizing N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the chromeno-thiazole core via cyclization of substituted thiochromene precursors under reflux conditions (e.g., using ethanol or dichloromethane as solvents) .
- Step 2 : Introduction of the phenylsulfonyl group via sulfonylation reactions, often requiring controlled pH and temperature (e.g., 50–70°C) to avoid side products .
- Step 3 : Amidation using activated carboxylic acid derivatives (e.g., coupling agents like EDCI/HOBt) to attach the butanamide chain . Purification via column chromatography or recrystallization is critical, with reaction progress monitored by TLC and NMR .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity via proton and carbon signals (e.g., aromatic protons at δ 7.2–8.5 ppm, sulfonyl group at δ 3.1–3.5 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z ~465) .
- Infrared Spectroscopy (FT-IR) : Identifies functional groups (e.g., sulfonyl S=O stretch at 1150–1300 cm⁻¹, amide C=O at 1650 cm⁻¹) .
- Elemental Analysis : Ensures purity by matching calculated vs. observed C, H, N percentages (e.g., ±0.3% deviation acceptable) .
Q. How can researchers assess the compound’s stability under varying conditions?
- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products .
- Thermal Stability : Perform thermogravimetric analysis (TGA) or store at 40–60°C for 1–4 weeks, monitoring decomposition via NMR or MS .
- Light Sensitivity : Expose to UV light (254 nm) and analyze photodegradation kinetics using UV-Vis spectroscopy .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with ethanol or THF to reduce toxicity and improve scalability .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling steps to enhance regioselectivity .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 18 hours to 2 hours) while maintaining >85% yield .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Curves : Compare IC₅₀ values in standardized assays (e.g., MTT for cytotoxicity) across cell lines (e.g., HeLa vs. MCF-7) to identify cell-type specificity .
- Metabolite Profiling : Use LC-MS to detect active metabolites that may contribute to observed discrepancies in in vivo vs. in vitro models .
- Enzyme Inhibition Assays : Validate target engagement (e.g., COX-2 inhibition for anti-inflammatory activity) using fluorescence-based assays .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Substituent Effects : Replace the phenylsulfonyl group with fluorophenyl or methoxyphenyl groups to modulate lipophilicity and binding affinity .
- Scaffold Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) on the chromeno-thiazole ring to enhance π-π stacking with target proteins .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like tyrosinase or kinases .
Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) and Kᵢ values .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized enzyme targets (e.g., IC₅₀ < 10 µM for strong inhibitors) .
- X-ray Crystallography : Resolve co-crystal structures to identify critical hydrogen bonds or hydrophobic interactions (e.g., sulfonyl group with active-site residues) .
Q. How can in silico models predict pharmacokinetic properties?
- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability (%F >30), BBB penetration, and CYP450 interactions .
- QSAR Modeling : Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with bioactivity data to prioritize derivatives for synthesis .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess binding stability under physiological conditions .
Methodological Notes
- Data Reproducibility : Replicate key experiments (e.g., synthesis, bioassays) in triplicate and report mean ± SD .
- Advanced Characterization : For ambiguous NMR signals, employ 2D techniques (e.g., HSQC, HMBC) .
- Ethical Compliance : Ensure biological testing adheres to institutional guidelines (e.g., IACUC for in vivo studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
